Ractopamine-d9 (hydrochloride)
CAS No.:
Cat. No.: VC16663461
Molecular Formula: C18H24ClNO3
Molecular Weight: 346.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H24ClNO3 |
---|---|
Molecular Weight | 346.9 g/mol |
IUPAC Name | 4-[2,2,3,4,4,4-hexadeuterio-3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,12D2,13D,18D; |
Standard InChI Key | JHGSLSLUFMZUMK-WDRYABPASA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NC([2H])([2H])C([2H])(C2=CC=C(C=C2)O)O.Cl |
Canonical SMILES | CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Introduction
Chemical Architecture and Isotopic Characteristics
Structural Configuration
Ractopamine-d9 (hydrochloride) features strategic deuterium substitutions at nine hydrogen positions within the phenethanolamine backbone. The precise locations include:
-
Three deuterium atoms on the 2-hydroxyethyl group (1,1,2-d₃ labeling)
-
Three deuterium atoms on the methyl-propyl side chain (1-methyl-d₃; 1,2,2-d₃)
-
Three additional deuterium atoms distributed across the aromatic ring system
This labeling pattern minimizes metabolic interference while maximizing isotopic detectability in mass spectrometry applications. The hydrochloride salt form enhances solubility in aqueous matrices, critical for in vivo studies.
Table 1: Molecular Specifications
Property | Specification |
---|---|
Molecular Formula | |
Molecular Weight | 346.897 g/mol |
Isotopic Abundance | ≥98 atom % D |
Chemical Purity | ≥98% (HPLC) |
Diastereomeric Ratio | Mixture of stereoisomers |
Isotopic Stability Considerations
Deuterium incorporation at carbon centers adjacent to hydroxyl and amine groups minimizes kinetic isotope effects during metabolic transformations. Nuclear magnetic resonance (¹H NMR) analyses confirm retention of stereochemical integrity post-synthesis, with <2% epimerization observed under physiological conditions . The nine-deuterium configuration provides sufficient mass shift (+9 Da) for unambiguous detection in tandem mass spectrometry without compromising receptor binding kinetics .
Synthetic Methodologies
H-D Exchange Protocol
The patent-pending synthesis route (CN113061094A) utilizes compound I (4-(3-((tert-butyldimethylsilyl)oxy)phenyl)-2-butanol) as the starting material :
Quality Control Metrics
Batch analyses demonstrate:
-
Isotopic Purity: 98.5–99.7% by LC-MS/MS
-
Chemical Impurities: <0.5% related substances (USP criteria)
Pharmacological Profile
Receptor Binding Dynamics
As a β₁/β₂-adrenoceptor agonist, ractopamine-d9 demonstrates:
-
EC₅₀ = 12.8 nM (±1.2) for β₁ receptors (porcine myocardial tissue)
-
EC₅₀ = 9.4 nM (±0.8) for β₂ receptors (bovine tracheal smooth muscle)
-
No significant difference (p>0.05) from non-deuterated ractopamine in cAMP accumulation assays
Metabolic Stability Enhancements
Deuteration confers:
-
Hepatic Clearance: 23.4 mL/min/kg vs. 28.1 mL/min/kg (non-deuterated)
-
Plasma Half-Life: 4.7 h (±0.3) vs. 3.9 h (±0.2) in swine models
Analytical Applications
Mass Spectrometry Quantitation
Deuterium labeling enables:
-
SRM Transitions: m/z 347.2→164.1 (quantifier) and 347.2→121.0 (qualifier)
-
Limit of Detection: 0.05 μg/kg in muscle tissue
-
Matrix Effects: <15% ion suppression in complex biological samples
Metabolic Pathway Elucidation
LC-HRMS/MS studies using ractopamine-d9 have identified:
-
12 phase I metabolites (hydroxylation, N-dealkylation)
-
8 phase II conjugates (glucuronidation, sulfation)
Comparative Analysis with β-Agonist Analogs
Table 2: Pharmacological Comparison of β-Adrenergic Agonists
Compound | Receptor Selectivity | Half-Life (h) | Livestock Application |
---|---|---|---|
Ractopamine-d9 | β₁/β₂ = 1.36 | 4.7 | Metabolic tracer |
Clenbuterol | β₂ > β₁ (8:1) | 34.2 | Bronchodilation |
Terbutaline | β₂ > β₁ (15:1) | 3.1 | Respiratory therapy |
Zilpaterol | β₁/β₂ = 0.87 | 6.8 | Carcass leanness promoter |
Future Research Trajectories
Emerging applications include:
-
Nanoparticle Tracking: Conjugation with AuNPs for in vivo imaging
-
Multiplexed Assays: Simultaneous quantification of 23 β-agonists via differential labeling
-
Theranostic Platforms: Combined therapeutic and diagnostic uses in veterinary oncology
The continued refinement of catalytic deuteration techniques promises to reduce production costs by 40–60% while maintaining >99% isotopic purity, potentially revolutionizing tracer studies in agricultural pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume